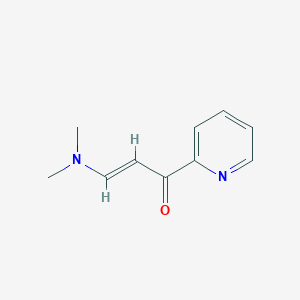

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Description

(E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, also known as DMAPP, is a synthetically produced organic compound with a range of potential applications. DMAPP is used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a bioactive compound, and as a reagent in various lab experiments.

Scientific Research Applications

Synthesis and Derivative Applications

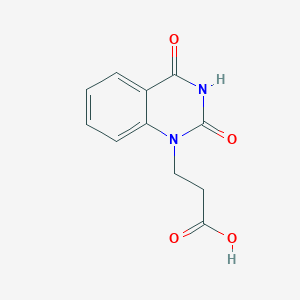

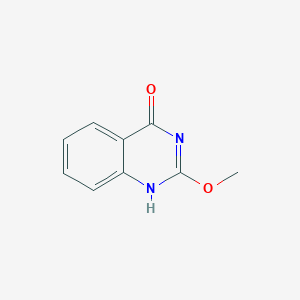

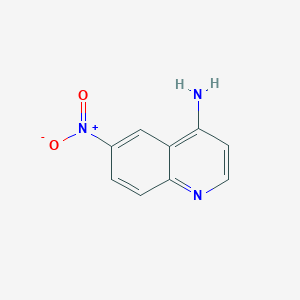

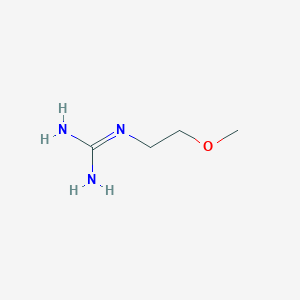

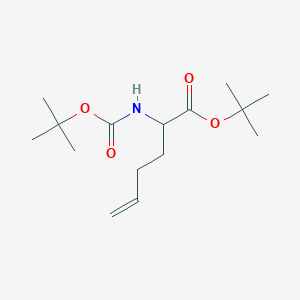

This compound serves as a versatile building block in synthetic chemistry for creating a wide range of derivatives with potential applications in medicinal chemistry and material science. For instance, it has been utilized in the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety. Such derivatives have been explored for their potential applications in drug design and development due to their varied biological activities (Farag et al., 2011).

Optical and Material Science Applications

The compound has also shown promise in materials science, especially in the development of broadband nonlinear optical materials. Asymmetric pyrene derivatives synthesized using this compound exhibited positive third-order nonlinear refractive indices, suggesting their potential as superior broadband nonlinear refractive materials for optical applications (Wu et al., 2017).

Antimicrobial and Antileukemia Activity

Research into substituted 1,3-phenyl(pyridyl) propenones and derivatives with thiosemicarbazidic groups, derived from the compound, indicated pronounced antileukemia activity. This suggests its derivatives' potential in developing new antileukemia therapies (Popuşoi et al., 2014).

Anti-corrosive Properties

Studies have also explored the anti-corrosive properties of dimethylamino compounds derived from this compound, demonstrating their effectiveness in inhibiting steel corrosion in acidic environments. This indicates its potential application in the development of new eco-friendly corrosion inhibitors (Eldesoky, 2017).

Antimicrobial and Anticancer Activities

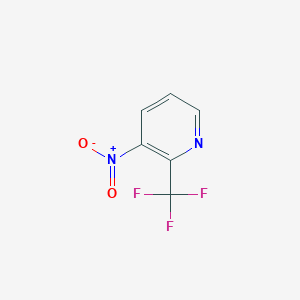

Further investigations into novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, synthesized from this compound, have shown significant antimicrobial and anticancer activities. This highlights its utility in synthesizing compounds with potential therapeutic applications (Al-Bogami et al., 2018).

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWERGHWJEBQNQV-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214157 | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | |

CAS RN |

123367-25-9, 66521-54-8 | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123367-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-0ne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the coordination mode of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in the studied gadolinium complex?

A1: The research paper describes the crystal structure of a gadolinium complex containing (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one as a ligand []. The study reveals that the ligand coordinates to the gadolinium ion (Gd3+) in a bidentate fashion. This means that two atoms from the ligand, specifically the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, directly bond to the Gd3+ ion []. This coordination mode, along with the binding of three nitrate anions, results in a ten-coordinate Gd3+ ion within a distorted bicapped square-antiprismatic geometry [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)